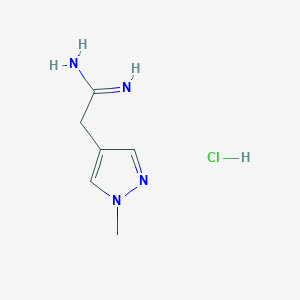

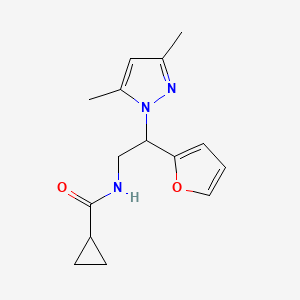

![molecular formula C12H22N2O4 B2750956 1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1902927-10-9](/img/structure/B2750956.png)

1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea, also known as OBDU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. OBDU is a derivative of the natural product, tetrahydrocannabinol (THC), which is found in the cannabis plant. In

Scientific Research Applications

Synthesis of Novel Compounds

Urea derivatives are synthesized through various chemical reactions, indicating their versatility in creating new chemical entities. For instance, the synthesis of cyclic dipeptidyl ureas involves the reaction of cyclohexyl or benzyl isocyanide with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, followed by treatment with sodium ethoxide to yield pseudopeptidic triazines composed of two different amino acids, showcasing the urea moiety's role in linking amino acid derivatives (Sañudo et al., 2006). Additionally, the preparation of benzoxazines from guaiacol, furfurylamine, and stearylamine results in fully bio-based monomers for potential applications in green chemistry and materials science, emphasizing the importance of urea derivatives in sustainable chemical synthesis (Wang et al., 2012).

Biological Activities

Urea derivatives also exhibit a range of biological activities. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative screening in vitro against various cancer cell lines, highlighting their potential in cancer therapy (Perković et al., 2016). Moreover, the synthesis of deuterium-labeled urea derivatives for use as internal standards in LC–MS analysis supports their role in pharmacokinetic studies, indicating the significance of urea derivatives in drug development and analysis (Liang et al., 2020).

Material Science Applications

In material science, the synthesis of fully bio-based benzoxazines demonstrates the role of urea derivatives in creating new materials with potential applications in coatings, adhesives, and composites. These benzoxazines, derived from renewable resources, contribute to the development of sustainable materials, reflecting the importance of urea derivatives in advancing green chemistry and material science (Wang et al., 2012).

Safety And Hazards

Longer-term exposure to dioxins and PCBs has been shown to cause a range of adverse effects on the nervous, immune and endocrine systems, and impair reproductive function1. They may also cause cancer1. Their persistence and the fact that they accumulate in the food chain, notably in animal fat, therefore continues to cause some safety concerns1.

Future Directions

The Panel on Contaminants in the Food Chain (CONTAM) completed EFSA’s first comprehensive review of the risks to human and animal health from dioxins and dioxin-like PCBs in food and feed1. They concluded that dietary exposure to dioxins and dioxin-like PCBs is a health concern as data from European countries indicate an exceedance of the new tolerable intake level across all age groups1. This suggests that further research and efforts are needed to reduce the presence of these compounds in the environment and food chain.

properties

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-16-5-4-13-12(15)14-9-2-3-10-11(8-9)18-7-6-17-10/h9-11H,2-8H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFXVZANKYSBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCC2C(C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

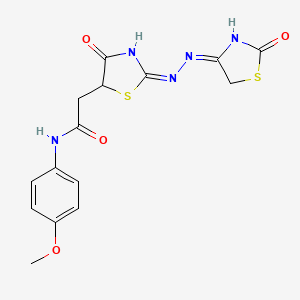

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)

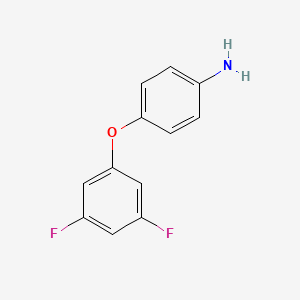

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)

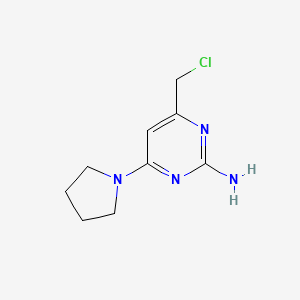

![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)

![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)

![1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2750894.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)